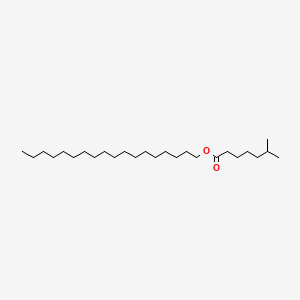
Octadecyl isooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl isooctanoate is an ester compound formed from octadecanol and isooctanoic acid. It is a colorless to pale yellow liquid that is commonly used in various industrial applications due to its excellent emollient properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadecyl isooctanoate can be synthesized through the esterification reaction between octadecanol and isooctanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous esterification process. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The water formed during the reaction is continuously removed, and the product is purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecyl isooctanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octadecanol and isooctanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Octadecanol and isooctanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Applications De Recherche Scientifique
Octadecyl isooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and stability.
Industry: Commonly used in cosmetics and personal care products as an emollient and skin conditioning agent.
Mécanisme D'action
The mechanism of action of octadecyl isooctanoate primarily involves its interaction with biological membranes. Due to its lipophilic nature, it can easily integrate into lipid bilayers, enhancing the permeability and fluidity of the membranes. This property makes it useful in drug delivery systems where it can facilitate the transport of active ingredients across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octadecyl isocyanate
- Hexadecyl octanoate
- Dodecyl isooctanoate
Comparison
Octadecyl isooctanoate is unique due to its specific ester linkage, which provides it with distinct physical and chemical properties compared to similar compounds. For instance, octadecyl isocyanate, while also a long-chain compound, has different reactivity due to the presence of the isocyanate group. Hexadecyl octanoate and dodecyl isooctanoate differ in the length of their carbon chains, which affects their melting points, solubility, and applications.
Propriétés
Numéro CAS |
84878-28-4 |
|---|---|
Formule moléculaire |
C26H52O2 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
octadecyl 6-methylheptanoate |
InChI |
InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-28-26(27)23-20-19-22-25(2)3/h25H,4-24H2,1-3H3 |
Clé InChI |
LVGAETLFLZPXCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


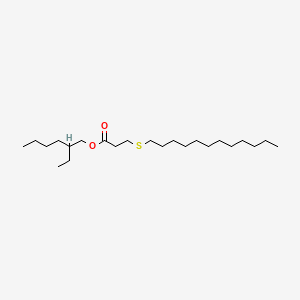

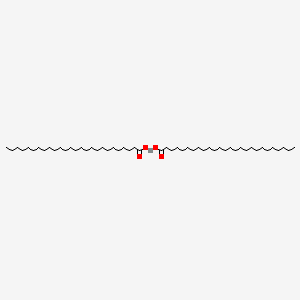
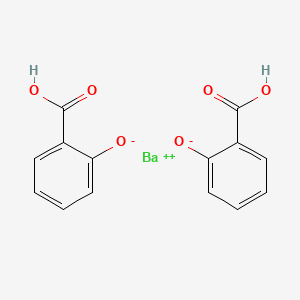
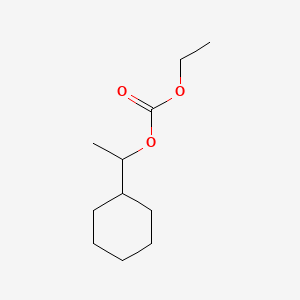
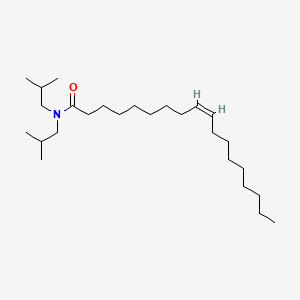

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

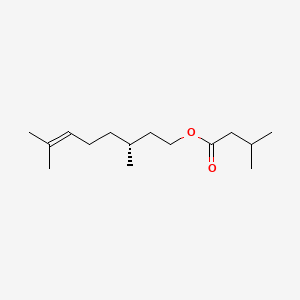
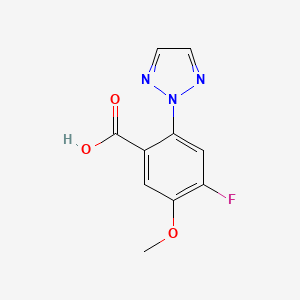

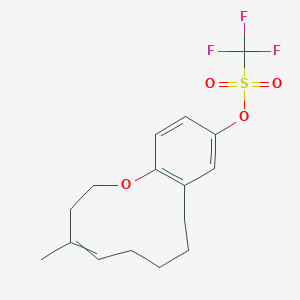
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
